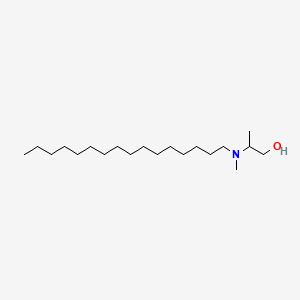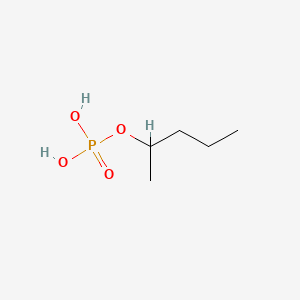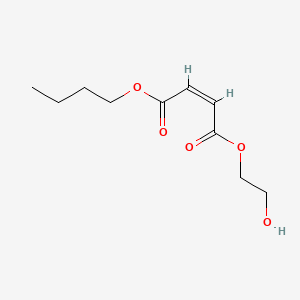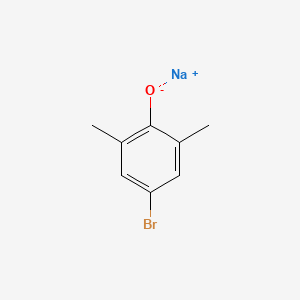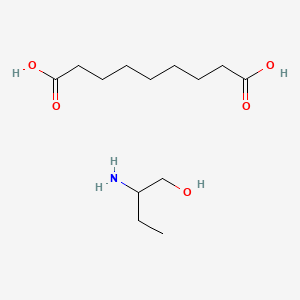
Einecs 300-578-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with 2-aminobutan-1-ol, typically involves the reaction of azelaic acid with 2-aminobutan-1-ol. The reaction conditions often include controlled temperature and pH levels to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of reactant concentrations, temperature, and pressure to maximize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Azelaic acid, compound with 2-aminobutan-1-ol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Azelaic acid, compound with 2-aminobutan-1-ol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of azelaic acid, compound with 2-aminobutan-1-ol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar applications in medicine and industry.
2-Aminobutan-1-ol: An amino alcohol used in various chemical synthesis processes.
Uniqueness
Azelaic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties derived from both azelaic acid and 2-aminobutan-1-ol. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
91672-01-4 |
|---|---|
Formule moléculaire |
C13H27NO5 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
2-aminobutan-1-ol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3 |
Clé InChI |
PBCKWJLVNREVRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


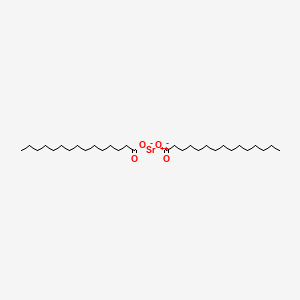
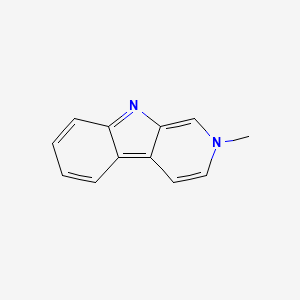

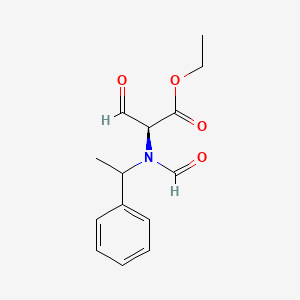
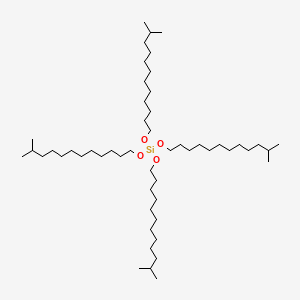
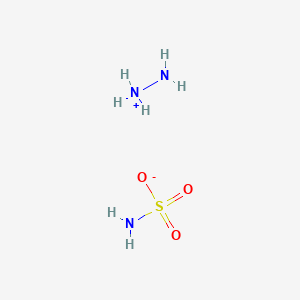
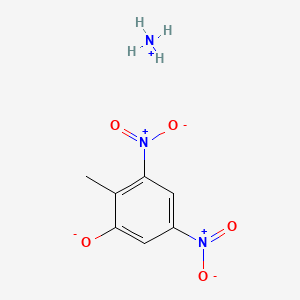
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

